molecular formula C21H29N5O2 B6073287 N-methyl-6-oxo-N-[(3-propyl-1H-pyrazol-5-yl)methyl]-1-(2-pyridin-2-ylethyl)piperidine-3-carboxamide

N-methyl-6-oxo-N-[(3-propyl-1H-pyrazol-5-yl)methyl]-1-(2-pyridin-2-ylethyl)piperidine-3-carboxamide

Cat. No.: B6073287
M. Wt: 383.5 g/mol
InChI Key: BWUANTSUPQSYNV-UHFFFAOYSA-N
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Description

N-methyl-6-oxo-N-[(3-propyl-1H-pyrazol-5-yl)methyl]-1-(2-pyridin-2-ylethyl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by its complex structure, which includes a piperidine ring, a pyrazole moiety, and a pyridine group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

N-methyl-6-oxo-N-[(3-propyl-1H-pyrazol-5-yl)methyl]-1-(2-pyridin-2-ylethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O2/c1-3-6-18-13-19(24-23-18)15-25(2)21(28)16-8-9-20(27)26(14-16)12-10-17-7-4-5-11-22-17/h4-5,7,11,13,16H,3,6,8-10,12,14-15H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWUANTSUPQSYNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NNC(=C1)CN(C)C(=O)C2CCC(=O)N(C2)CCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-6-oxo-N-[(3-propyl-1H-pyrazol-5-yl)methyl]-1-(2-pyridin-2-ylethyl)piperidine-3-carboxamide typically involves multi-step organic synthesis. The key steps may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Pyrazole Moiety: This step may involve the reaction of a suitable pyrazole derivative with the piperidine intermediate.

    Attachment of the Pyridine Group: This can be done through nucleophilic substitution or coupling reactions.

    Final Functionalization:

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-methyl-6-oxo-N-[(3-propyl-1H-pyrazol-5-yl)methyl]-1-(2-pyridin-2-ylethyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-methyl-6-oxo-N-[(3-propyl-1H-pyrazol-5-yl)methyl]-1-(2-pyridin-2-ylethyl)piperidine-3-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-6-oxo-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]-1-(2-pyridin-2-ylethyl)piperidine-3-carboxamide
  • N-methyl-6-oxo-N-[(3-ethyl-1H-pyrazol-5-yl)methyl]-1-(2-pyridin-2-ylethyl)piperidine-3-carboxamide

Uniqueness

N-methyl-6-oxo-N-[(3-propyl-1H-pyrazol-5-yl)methyl]-1-(2-pyridin-2-ylethyl)piperidine-3-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to similar compounds.

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